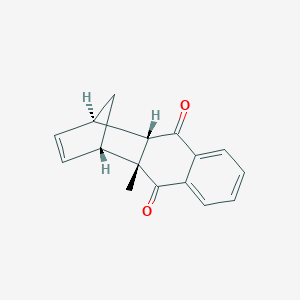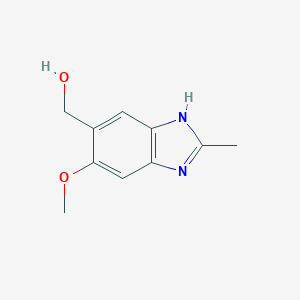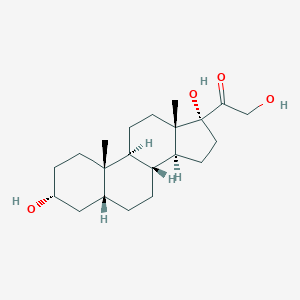
四氢脱氧皮质醇
描述
Tetrahydrodeoxycortisol (THS) is a mineralocorticoid and the main urinary metabolite of 11-deoxycortisol . It is also known as 3α,21-dihydroxy-5α-pregnan-20-one . It is synthesized from the adrenal hormone deoxycorticosterone .
Synthesis Analysis
Tetrahydrodeoxycortisol is synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of Tetrahydrodeoxycortisol, focusing on six unique fields:
Endocrinology and Metabolism
Tetrahydrodeoxycortisol (THS) is a significant urinary metabolite of 11-deoxycortisol. It plays a crucial role in the study of endocrine disorders, particularly those involving the adrenal glands. Elevated urinary excretion of THS is observed in patients with 11β-hydroxylase deficiency, a condition caused by mutations in the CYP11B1 gene . This makes THS a valuable biomarker for diagnosing and understanding congenital adrenal hyperplasia and other metabolic disorders.
Adrenal and Pituitary Disorders
THS is used in the metyrapone test, which evaluates adrenal and pituitary function. Metyrapone inhibits 11β-hydroxylase, leading to increased levels of 11-deoxycortisol and its metabolites, including THS . This test helps in diagnosing conditions like Cushing’s syndrome and secondary adrenal insufficiency by assessing the adrenal gland’s response to stress.
Cancer Research
Research has shown that urinary levels of THS are elevated in patients with adrenocortical carcinoma (ACC) and adrenocortical adenoma (ACA), with higher levels in ACC compared to ACA . This differential excretion pattern makes THS a potential biomarker for distinguishing between benign and malignant adrenal tumors, aiding in early diagnosis and treatment planning.
Pharmacokinetics and Drug Metabolism
THS is used to study the pharmacokinetics of drugs that affect steroid metabolism. By monitoring the urinary excretion of THS, researchers can evaluate the impact of various drugs on steroidogenic pathways. This is particularly useful in understanding the metabolism of corticosteroids and the effects of enzyme inhibitors used in treating endocrine disorders .
Genetic Studies
Genetic variations in the CYP11B1 gene, which encodes 11β-hydroxylase, can influence the levels of THS. Studies on these genetic variations help in understanding the heritability of cortisol precursor excretion and the genetic basis of related metabolic disorders . This research is essential for developing personalized medicine approaches for treating endocrine and metabolic diseases.
Screening for Corticosteroid Administration
The ratio of tetrahydrocortisol to tetrahydrodeoxycortisol in urine is used to screen for the systemic administration of cortisone and hydrocortisone . This application is important in both clinical and sports settings to detect the misuse of corticosteroids and ensure compliance with therapeutic protocols.
作用机制
属性
IUPAC Name |
1-[(3R,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTAPIKFKZGAGM-FAIYVORSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018945 | |
| Record name | Tetrahydro-11-deoxycortisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrahydrodeoxycortisol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tetrahydrodeoxycortisol | |
CAS RN |
68-60-0 | |
| Record name | Tetrahydro-11-deoxycortisol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-11-deoxycortisol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC53901 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydro-11-deoxycortisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,17,21-trihydroxy-5β-pregnan-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrahydrodeoxycortisol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Tetrahydrodeoxycortisol (THS) used to evaluate adrenal function?
A1: Tetrahydrodeoxycortisol (THS) is a metabolite of 11-deoxycortisol, a precursor to cortisol. The ratio of THS to other cortisol metabolites, particularly tetrahydrocortisol (THF), serves as an index of 11β-hydroxylase activity. [, ] This enzyme is crucial for the final step in cortisol synthesis. By measuring the THS/THF ratio in urine, researchers and clinicians can assess the efficiency of 11β-hydroxylase. [, ] A higher ratio suggests reduced enzyme activity, which can be indicative of certain adrenal disorders.
Q2: What is the significance of the genetic variation in the CYP11B1 gene in relation to Tetrahydrodeoxycortisol (THS)?
A2: The CYP11B1 gene encodes 11β-hydroxylase, the enzyme responsible for converting 11-deoxycortisol to cortisol. [, ] Studies have shown a strong association between polymorphisms in the CYP11B1 gene and urinary THS excretion rates. [] Specifically, the rs6387 polymorphism in intron 3 of CYP11B1 was significantly associated with THS levels. [] These findings suggest that genetic variations in CYP11B1 can impact 11β-hydroxylase efficiency and consequently affect THS levels. This has important implications for understanding inter-individual variability in cortisol synthesis and potential susceptibility to related disorders.
Q3: Can Tetrahydrodeoxycortisol (THS) levels be used to detect the administration of certain corticosteroids?
A3: Yes, the ratio of tetrahydrocortisol (THF) to THS in urine can be used as a screening tool for the systemic administration of cortisone and hydrocortisone. [] This ratio is expected to be altered in individuals receiving these medications due to their influence on cortisol metabolism.
Q4: Is there a familial pattern associated with corticosteroid levels, including Tetrahydrodeoxycortisol (THS)?
A5: Yes, research indicates a strong familial pattern in plasma and urine levels of several corticosteroids, including THS. [] The Scottish Adult Twin Study found that basal plasma concentrations of 11-deoxycorticosterone (DOC), a precursor to THS, were significantly correlated in both monozygotic and dizygotic twins. [] Furthermore, 24-hour urinary THS excretion rates exhibited significant heritability (H2 = 0.59) in the same study. [] These findings suggest that genetic factors contribute to the variation in corticosteroid levels, including THS, observed within families.
Q5: Can you explain the association between the CYP17A1 gene and Tetrahydrodeoxycortisol (THS) levels?
A6: While the CYP17A1 gene primarily encodes the enzyme 17α-hydroxylase/17,20 lyase, which plays a role in aldosterone and cortisol synthesis upstream of 11β-hydroxylase, research suggests a potential link between common polymorphisms at this locus and corticosteroid phenotype, including THS. [] For example, the study found an association between the rs2150927 polymorphism and the ratio of tetrahydrodeoxycorticosterone (THDOC) to THS, used as an index of 17α-hydroxylation. [] This finding indicates that genetic variations in CYP17A1 might indirectly influence THS levels through their impact on upstream steroidogenesis.
Q6: Has Tetrahydrodeoxycortisol (THS) been studied in the context of any specific diseases?
A7: While not extensively covered in the provided abstracts, one study explored hormonal and metabolic changes in children with chronic sinusitis. [] Although no direct correlation was found between THS and the disease, this study highlights the potential of investigating THS levels in various pathological conditions to uncover potential associations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




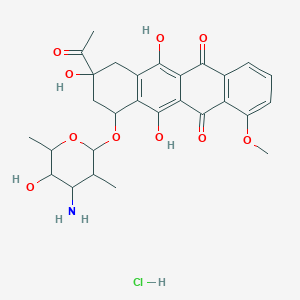



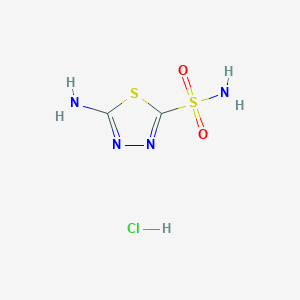

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)


